An In-Depth Technical Guide to 7-bromo-triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2)
An In-Depth Technical Guide to 7-bromo-triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2)
An In-Depth Technical Guide to 7-bromo-[1][2][3]triazolo[4,3-a]pyridin-3-amine (CAS 1019918-41-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly accessible literature, this document synthesizes information on its core scaffold, plausible synthetic routes, potential biological activities, and analytical considerations, drawing from established knowledge of the broader triazolopyridine class of compounds.
Introduction to the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2]triazolo[4,3-a]pyridine ring system is a privileged scaffold in drug discovery, recognized for its diverse pharmacological activities. This fused heterocyclic system is a key component in numerous compounds investigated for a range of therapeutic applications. The inherent chemical properties of this scaffold, including its aromaticity and the presence of multiple nitrogen atoms, allow for diverse functionalization and interaction with biological targets.
Derivatives of the[1][2]triazolo[4,3-a]pyridine core have been explored for their potential as:
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Kinase Inhibitors: This class of compounds has shown promise in targeting various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
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Anticancer Agents: The scaffold is a component of molecules designed to inhibit tumor growth and proliferation.[3]
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Antimalarial Agents: Certain derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[2][4]
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Central Nervous System (CNS) Agents: The triazolopyridine structure is found in compounds with antipsychotic and other CNS-related activities.[5]
The subject of this guide, 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine, incorporates a bromine atom at the 7-position and an amine group at the 3-position. The bromine atom can serve as a handle for further chemical modifications, such as cross-coupling reactions, while the amino group can be a key pharmacophoric feature or a site for derivatization.
Physicochemical and Structural Properties
While specific, experimentally determined data for 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is not widely published, we can infer its general properties and provide data for the parent compound,[1][2]triazolo[4,3-a]pyridin-3-amine, for reference.
| Property | Value (Predicted or for Parent Compound) | Source |
| CAS Number | 1019918-41-2 | - |
| Molecular Formula | C₆H₅BrN₄ | - |
| Molecular Weight | 213.04 g/mol | - |
| Appearance | Likely a solid at room temperature | Inferred |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| pKa | Not available | - |
A detailed structural and spectroscopic analysis of the parent compound, [1][2]triazolo[4,3-a]pyridin-3-amine , has been reported.[1] X-ray diffraction studies revealed a monoclinic crystal system.[1] The vibrational properties have been characterized by FTIR and FT-Raman spectroscopy, with assignments of normal modes aided by theoretical calculations.[1] This information provides a solid foundation for the analytical characterization of its derivatives.
Synthesis Strategies
The synthesis of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine would likely proceed through the formation of the fused triazole ring from a substituted pyridine precursor. A plausible and common starting material is 4-bromo-2-hydrazinylpyridine .[6]
General Synthetic Approach
A general and established method for the synthesis of 3-amino-[1][2]triazolo[4,3-a]pyridines involves the cyclization of a 2-hydrazinylpyridine derivative. This can be achieved through various reagents that facilitate the formation of the triazole ring.
Experimental Protocol: A Plausible Synthesis of 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine
Disclaimer: This is a generalized, plausible protocol based on established literature for similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions and reaction optimization are necessary.
Step 1: Preparation of 4-bromo-2-hydrazinylpyridine (if not commercially available)
This intermediate can typically be synthesized from 2,4-dibromopyridine by selective nucleophilic substitution with hydrazine hydrate.
Step 2: Cyclization to form the Triazole Ring
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Reaction with Cyanogen Bromide: A common method for introducing the 3-amino group is through reaction with cyanogen bromide (CNBr).
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Procedure:
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Dissolve 4-bromo-2-hydrazinylpyridine in a suitable solvent, such as ethanol or isopropanol.
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Cool the solution in an ice bath.
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Add a solution of cyanogen bromide in the same solvent dropwise with stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture may be neutralized with a base (e.g., sodium bicarbonate solution), and the product extracted with an organic solvent.
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The crude product can be purified by recrystallization or column chromatography.
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Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the protons on the pyridine ring, with their chemical shifts and coupling constants providing information about the substitution pattern. The protons of the amino group would likely appear as a broad singlet.
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¹³C NMR would provide signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), as well as C=N and C=C stretching vibrations of the aromatic rings.
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Melting Point: A sharp melting point range would be indicative of a pure compound.
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Elemental Analysis: This would provide the percentage composition of carbon, hydrogen, nitrogen, and bromine, which should match the calculated values for the molecular formula.
Potential Applications in Drug Discovery
Given the known biological activities of the[1][2]triazolo[4,3-a]pyridine scaffold, 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine represents a valuable building block and a potential lead compound in several therapeutic areas.
Kinase Inhibitor Programs
The triazolopyridine core has been identified as a scaffold for inhibitors of various kinases. The 3-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The 7-bromo position offers a vector for exploring structure-activity relationships (SAR) by introducing different substituents through reactions like Suzuki or Buchwald-Hartwig cross-coupling.
Anticancer Drug Development
Many kinase inhibitors are developed as anticancer agents. The potential for 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine to be developed into a selective kinase inhibitor makes it a relevant starting point for oncology drug discovery programs.[3]
Antimalarial Research
The investigation of triazolopyrazine analogs as antimalarial agents suggests that related fused heterocyclic systems like triazolopyridines could also possess activity.[2][4] The 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine could be a valuable intermediate for the synthesis of a library of compounds to be screened for antimalarial efficacy.
Safety and Handling
Specific safety data for 7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is not available. However, based on related compounds and general laboratory safety principles, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. The starting material, 4-bromo-2-hydrazinylpyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]
Conclusion
7-bromo-[1][2]triazolo[4,3-a]pyridin-3-amine is a promising, yet underexplored, heterocyclic compound. Its structural features, particularly the privileged[1][2]triazolo[4,3-a]pyridine core, the reactive bromine handle, and the pharmacophorically important amino group, make it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data is currently limited, the established chemistry and biology of the triazolopyridine class provide a strong rationale for its further investigation in medicinal chemistry and drug discovery programs. Future research should focus on the development of a robust synthetic protocol, full analytical characterization, and screening for biological activity in relevant assays.
References
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Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 743. [Link]
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Smith, H. S. T., Giuliani, B., Wijesekera, K., Lum, K. Y., Duffy, S., Lock, A., White, J. M., Avery, V. M., & Davis, R. A. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 16, 1335–1343. [Link]
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Smith, H. S. T., Giuliani, B., Wijesekera, K., Lum, K. Y., Duffy, S., Lock, A., White, J. M., Avery, V. M., & Davis, R. A. (2020). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Archives. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Badria, F. A. (2012). Synthesis of novel 1, 2, 4-triazolopyrimidines and their evaluation as antimicrobial agents. Medicinal Chemistry Research, 21(10), 3049-3057. [Link]
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Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., Panfili, E., Pallotta, M. T., Massarotti, A., Serafini, M., & Pirali, T. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439–3447. [Link]
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El-Gendy, M. A., & El-Koussi, W. M. (2016). Synthesis and biological evaluation of novel 7-amino-[1][2]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. Medicinal Chemistry Research, 25(11), 2534–2545. [Link]
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Al-Otaibi, A. M., El-Gazzar, A. R. B. A., & Al-Zahrani, A. M. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 23(11), 2948. [Link]
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